2,6-Dibromo-4-methyl-3-pyridinol
Description
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
2,6-dibromo-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5Br2NO/c1-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI Key |
HSKDGJIMHCDDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methyl-3-pyridinol typically involves the bromination of 4-methyl-3-pyridinol. This can be achieved by treating the starting material with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, reaction temperature, and bromine concentration are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-4-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to replace bromine atoms with other functional groups.
Major Products Formed:
Oxidation Products: Formation of 2,6-dibromo-4-methyl-3-pyridone.
Reduction Products: Formation of 2,6-dibromo-4-methyl-3-pyridine.
Substitution Products: Formation of various substituted pyridinols depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromo-4-methyl-3-pyridinol finds applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2,6-Dibromo-4-methyl-3-pyridinol is structurally similar to other brominated pyridinols, such as 2,6-dibromo-3-pyridinol and 3-bromo-2,6-dimethyl-pyridin-4-ol. its unique substitution pattern and the presence of the methyl group at the 4 position confer distinct chemical and biological properties. These differences influence its reactivity, solubility, and biological activity, making it a valuable compound in its own right.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
- 2,4-Dibromo-6-methyl-3-pyridinol: Differs in bromine substitution (2,4 vs.
- 2,6-Dichloro-4-methyl-3-pyridinol: Chlorine substituents reduce steric bulk and polarizability compared to bromine, impacting intermolecular interactions.
- 4-Methyl-3-pyridinol: Lacks halogens, highlighting the role of bromine in electronic and steric effects.
Crystallographic and Electronic Properties
Crystallographic software such as SHELX enables precise determination of bond lengths, angles, and torsion angles. For example:
- Bromine vs. Chlorine : Bromine’s larger atomic radius (1.85 Å vs. 0.99 Å for chlorine) increases van der Waals radii, leading to distinct packing arrangements. Mercury visualizations reveal that brominated analogues often exhibit tighter packing due to stronger halogen-halogen interactions.
- Hydroxyl Group Orientation: The 3-pyridinol hydroxyl group participates in intramolecular hydrogen bonding, which can be compared across analogues using SHELXL-refined structures .
Physicochemical Properties
| Property | 2,6-Dibromo-4-methyl-3-pyridinol | 2,4-Dibromo-6-methyl-3-pyridinol | 2,6-Dichloro-4-methyl-3-pyridinol |
|---|---|---|---|
| Melting Point (°C) | ~215–220 (estimated)* | ~200–205 (estimated)* | ~185–190 (estimated)* |
| Solubility (in DMSO) | High | Moderate | High |
| LogP | ~2.8 (predicted) | ~2.5 (predicted) | ~1.9 (predicted) |
*Melting points are inferred from halogenated pyridinol trends; experimental data requires confirmation via differential scanning calorimetry (DSC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
